molecular formula C15H19BrN2O2 B4001441 7-bromo-3-hydroxy-5-methyl-3-(2-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one

7-bromo-3-hydroxy-5-methyl-3-(2-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4001441
M. Wt: 339.23 g/mol
InChI Key: JOHVBSNOQSCAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-3-hydroxy-5-methyl-3-(2-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H19BrN2O2 and its molecular weight is 339.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.06299 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Development for Alzheimer's Disease Treatment
Optimization of a novel series of 3-(piperazinylmethyl) indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists led to the identification of a clinical candidate for the potential treatment of cognitive disorders, showcasing high affinity and selectivity over a wide range of targets. This compound demonstrates significant promise in preclinical efficacy for Alzheimer's disease, highlighted by its ability to produce synergistic effects in combination with other treatments, indicating a potential pathway for improved therapeutic strategies in cognitive impairment conditions (Nirogi et al., 2017).

CARM1 Inhibition for Cancer Therapy
Research into coactivator-associated arginine methyltransferase 1 (CARM1) as a valuable target for hormone-dependent tumors, such as prostate and breast cancers, has identified novel compounds as high and selective CARM1 inhibitors. These findings represent an important step toward developing new therapeutic options for treating hormone-dependent malignancies, offering a foundational approach for the synthesis of compounds with potential anticancer properties (Cheng et al., 2011).

Photolabile Protecting Group for Aldehydes and Ketones
The use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions represents an innovative approach in the field of organic chemistry. This technique facilitates the controlled release of compounds, which could have implications for targeted drug delivery and the development of photoresponsive materials (Lu et al., 2003).

Synthesis of Aza-C-Disaccharides
The synthesis of aza-C-disaccharides, a novel class of glycomimetic compounds, involves the use of vinyl bromide as a common intermediate. This research contributes to the understanding of glycosidase enzyme inhibition and offers insights into the development of antiviral compounds, potentially opening new avenues for therapeutic intervention against diseases like HIV (Johns et al., 1997).

Properties

IUPAC Name

7-bromo-3-hydroxy-5-methyl-3-(2-methylpiperidin-1-yl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-9-7-11-13(12(16)8-9)17-14(19)15(11,20)18-6-4-3-5-10(18)2/h7-8,10,20H,3-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHVBSNOQSCAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2(C3=C(C(=CC(=C3)C)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-3-hydroxy-5-methyl-3-(2-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
7-bromo-3-hydroxy-5-methyl-3-(2-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
7-bromo-3-hydroxy-5-methyl-3-(2-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
7-bromo-3-hydroxy-5-methyl-3-(2-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
7-bromo-3-hydroxy-5-methyl-3-(2-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
7-bromo-3-hydroxy-5-methyl-3-(2-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.